C12H16BrN5O

Structural verification Quality control Compound authentication

The molecular formula C12H16BrN5O corresponds to multiple distinct chemical entities. The primary literature-validated compound is 9,10-dihydrokeramadine, a monomeric bromopyrrole alkaloid first isolated from the Okinawan marine sponge Agelas sp., with a reported molecular weight of 326.19 g/mol.

Molecular Formula C12H16BrN5O
Molecular Weight 326.19 g/mol
Cat. No. B15173407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12H16BrN5O
Molecular FormulaC12H16BrN5O
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=C(C(=N2)NCCO)Br)C)C
InChIInChI=1S/C12H16BrN5O/c1-7-6-8(2)18(17-7)12-15-9(3)10(13)11(16-12)14-4-5-19/h6,19H,4-5H2,1-3H3,(H,14,15,16)
InChIKeyZYVIEBIZOPEPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C12H16BrN5O Procurement Guide: Compound Identity and Structural Classification


The molecular formula C12H16BrN5O corresponds to multiple distinct chemical entities. The primary literature-validated compound is 9,10-dihydrokeramadine, a monomeric bromopyrrole alkaloid first isolated from the Okinawan marine sponge Agelas sp., with a reported molecular weight of 326.19 g/mol [1]. Alternative structural assignments for this formula include 3-bromo-N-[2-(morpholin-4-yl)ethyl]imidazo[1,2-a]pyrazin-8-amine (CAS 787590-44-7), which belongs to the imidazo[1,2-a]pyrazin-8-amine class explored as breast tumor kinase (Brk)/PTK6 inhibitors [2]. Another documented entity is {1-[({3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopentyl}methanol, a pyrazolo[3,4-d]pyrimidine derivative cataloged in commercial screening libraries [3]. Prospective purchasers must verify the specific structural identity (via IUPAC name, CAS number, or InChI Key) before procurement, as these distinct compounds differ fundamentally in synthetic accessibility, biological target engagement potential, and research application context.

C12H16BrN5O: Why Structural Ambiguity Precludes Generic Interchange


The formula C12H16BrN5O encompasses at least three structurally unrelated chemotypes with distinct core scaffolds: bromopyrrole alkaloids (9,10-dihydrokeramadine), imidazo[1,2-a]pyrazin-8-amines, and pyrazolo[3,4-d]pyrimidines [1]. These scaffold classes exhibit fundamentally different target engagement profiles, synthetic origins, and physicochemical properties. For instance, 9,10-dihydrokeramadine is a natural product isolated via marine sponge extraction, whereas 3-bromo-N-[2-(morpholin-4-yl)ethyl]imidazo[1,2-a]pyrazin-8-amine is a fully synthetic compound designed for kinase inhibition [2]. Their lipophilicity differs substantially, with predicted LogP values ranging from 1.55 (pyrazolo[3,4-d]pyrimidine derivative) to 2.97 (pyrazole carboxamide analog) [3][4]. Generic substitution based solely on molecular formula is therefore impossible; each structural isomer represents a distinct chemical entity requiring independent sourcing, quality control, and experimental validation.

C12H16BrN5O: Quantitative Differentiation Evidence Summary


C12H16BrN5O Structural Identity Verification: Essential Pre-Procurement Differentiation

The molecular formula C12H16BrN5O corresponds to multiple distinct compounds with different IUPAC names, InChI Keys, and CAS assignments. The monomeric bromopyrrole alkaloid 9,10-dihydrokeramadine (isolated from Agelas sp.) is characterized by IUPAC name N-[3-(2-amino-1-methyl-1H-imidazol-5-yl)propyl]-4-bromo-1H-pyrrole-2-carboxamide [1]. The imidazo[1,2-a]pyrazin-8-amine derivative (CAS 787590-44-7) carries the IUPAC name 3-bromo-N-[2-(morpholin-4-yl)ethyl]imidazo[1,2-a]pyrazin-8-amine and was evaluated as a Brk/PTK6 kinase inhibitor [2]. The pyrazolo[3,4-d]pyrimidine derivative (ChemSpace ID CSMB06309552524) is identified as {1-[({3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopentyl}methanol [3]. No direct head-to-head comparative biological activity data exists among these structural isomers in peer-reviewed literature.

Structural verification Quality control Compound authentication

C12H16BrN5O Physicochemical Property Divergence: LogP as a Discriminator for Application Fit

Among C12H16BrN5O isomers with available computed property data, significant divergence in predicted lipophilicity is observed. The pyrazolo[3,4-d]pyrimidine derivative {1-[({3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopentyl}methanol exhibits a calculated LogP of 1.55 and polar surface area (PSA) of 87 Ų, with 3 hydrogen bond donors [1]. In contrast, the pyrazole carboxamide analog (InChIKey BVRYQRZLKHIKOK-UHFFFAOYSA-N) has a substantially higher predicted LogP of 2.97 and PSA of 76.73 Ų, with only 1 hydrogen bond donor [2]. The calculated topological polar surface area differs by approximately 10 Ų, which may influence membrane permeability and solubility profiles. No experimental solubility or permeability data have been reported in peer-reviewed literature for any C12H16BrN5O isomer.

Physicochemical properties Lipophilicity ADME prediction

C12H16BrN5O Isomer-Specific Biological Activity Context: Brk/PTK6 Inhibition vs. Natural Product Antimicrobial Potential

Biological activity data for C12H16BrN5O isomers are sparse and isomer-specific. The imidazo[1,2-a]pyrazin-8-amine derivative 3-bromo-N-[2-(morpholin-4-yl)ethyl]imidazo[1,2-a]pyrazin-8-amine belongs to a compound series discovered as Brk/PTK6 inhibitors, with optimized tool compounds in this series achieving low-nanomolar inhibition [1]. However, the specific activity (IC50 or Ki) of this exact C12H16BrN5O compound has not been disclosed in peer-reviewed literature; only series-level SAR is available [1]. The natural product 9,10-dihydrokeramadine was isolated alongside nagelamides A-H, which exhibit antimicrobial activity, but no quantitative antimicrobial data (MIC values) specific to 9,10-dihydrokeramadine have been reported [2]. A structurally related analog, 2-bromo-9,10-dihydrokeramadine (C12H15Br2N5O), was evaluated for antimicrobial activity alongside keramadine and tauroacidins in a separate isolation study [3]. No direct comparative biological activity data exists between C12H16BrN5O isomers.

Kinase inhibition Natural product Antimicrobial activity Target engagement

C12H16BrN5O Commercial Availability and Purity Specifications: Vendor Differentiation

Commercial availability of C12H16BrN5O compounds is vendor-specific and varies by isomer. The imidazo[1,2-a]pyrazin-8-amine derivative (CAS 787590-44-7) is commercially offered at 97% purity [1]. The pyrazolo[3,4-d]pyrimidine derivative is cataloged through the ChemSpace screening compound platform [2]. Tetrazole-containing isomers (e.g., N-(5-bromo-2-methoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine, CAS 710305-39-8) are available at 95% purity . No vendor-independent analytical certification (e.g., certificate of analysis with HPLC trace, NMR confirmation) is publicly available for any C12H16BrN5O isomer. Purity specifications are vendor self-reported and should be independently verified upon receipt. No comparative stability, solubility, or formulation data exist across vendors.

Commercial sourcing Purity Vendor comparison Procurement

C12H16BrN5O: Recommended Research Application Scenarios by Structural Isomer


Kinase Inhibitor Discovery: Brk/PTK6-Focused Screening with Imidazo[1,2-a]pyrazin-8-amine Derivative

The C12H16BrN5O isomer 3-bromo-N-[2-(morpholin-4-yl)ethyl]imidazo[1,2-a]pyrazin-8-amine is structurally aligned with a published series of Brk/PTK6 inhibitors, where tool compounds achieved low-nanomolar potency [1]. This compound may serve as a starting point for structure-activity relationship (SAR) exploration or as a control compound in kinase profiling panels. However, no quantitative potency data are available for this specific compound; users should anticipate requiring in-house potency determination and selectivity profiling. The morpholinoethyl substituent provides a synthetic handle for further derivatization.

Natural Product Chemistry: Marine Alkaloid Derivatization Using 9,10-Dihydrokeramadine

The natural product 9,10-dihydrokeramadine, isolated from the marine sponge Agelas sp., represents a monomeric bromopyrrole alkaloid scaffold amenable to semi-synthetic derivatization [2]. This compound may serve as a reference standard for natural product isolation studies, a synthetic intermediate for dimeric alkaloid construction (e.g., nagelamide analogs), or a probe for chemical ecology investigations [2]. A structurally related analog, 2-bromo-9,10-dihydrokeramadine, has been evaluated alongside keramadine for antimicrobial activity, suggesting potential applications in antibiotic discovery [3].

Screening Library Expansion: Pyrazolo[3,4-d]pyrimidine Derivative for High-Throughput Screening

The pyrazolo[3,4-d]pyrimidine derivative {1-[({3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopentyl}methanol, with its calculated LogP of 1.55 and PSA of 87 Ų, occupies physicochemical space suitable for inclusion in diversity-oriented screening collections [4]. The bromine substituent at the 3-position of the pyrazolo[3,4-d]pyrimidine core provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling downstream library synthesis. The compound is cataloged in commercial screening libraries and is available for high-throughput screening campaign acquisition.

Method Development and Analytical Reference: C12H16BrN5O as an Analytical Standard

Given the absence of peer-reviewed quantitative biological data, the most immediately actionable procurement rationale for any C12H16BrN5O isomer is as an analytical reference standard for method development. The tetrazole-containing isomer N-(5-bromo-2-methoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine (CAS 710305-39-8) may serve as a reference for LC-MS method development, NMR spectral library expansion, or purity assay validation . The pyrazole carboxamide analog with InChIKey BVRYQRZLKHIKOK-UHFFFAOYSA-N has a published NMR spectrum in DMSO-d6 available through the KnowItAll spectral library, enabling its use as a chromatographic or spectroscopic reference standard [5].

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